molecular formula C21H15FN2O2 B15012205 2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol

2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol

Cat. No.: B15012205
M. Wt: 346.4 g/mol
InChI Key: NDOQRHZFBAKUKC-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol is a complex organic compound that features a benzoxazole ring, a fluorophenyl group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol typically involves a multi-step process. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the fluorophenyl group and the phenol moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the phenol moiety can participate in hydrogen bonding with proteins, affecting their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol
  • 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol
  • 2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol

Uniqueness

The presence of the fluorophenyl group in 2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. These properties can enhance its efficacy and bioavailability in medicinal applications.

Properties

Molecular Formula

C21H15FN2O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-methylphenol

InChI

InChI=1S/C21H15FN2O2/c1-13-5-7-19(25)15(9-13)12-23-17-6-8-20-18(11-17)24-21(26-20)14-3-2-4-16(22)10-14/h2-12,25H,1H3

InChI Key

NDOQRHZFBAKUKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F

Origin of Product

United States

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